

Comparative Purity Analysis of 3-Chloroquinoxaline-6-carbonitrile by HPLC and NMR

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Compound of Interest

Compound Name: 3-Chloroquinoxaline-6-carbonitrile

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This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of **3-Chloroquinoxaline-6-carbonitrile**, a key intermediate in pharmaceutical research and drug development. The following sections detail the experimental protocols, present comparative data, and offer insights into the strengths of each analytical technique for impurity profiling.

Introduction to 3-Chloroquinoxaline-6-carbonitrile and its Purity Assessment

3-Chloroquinoxaline-6-carbonitrile is a heterocyclic compound featuring a quinoxaline core substituted with a chloro group and a nitrile group.^[1] This substitution pattern makes it a versatile building block for the synthesis of various biologically active molecules. The chloro group can serve as a leaving group for nucleophilic substitution reactions, while the nitrile group can be transformed into other functional groups.^[1] Given its role as a synthetic intermediate, ensuring the high purity of **3-Chloroquinoxaline-6-carbonitrile** is critical to the quality and safety of the final active pharmaceutical ingredients (APIs). Both HPLC and NMR are powerful analytical techniques routinely employed for purity determination and structural elucidation of organic molecules.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC with UV detection is a widely used method for assessing the purity of aromatic compounds like **3-Chloroquinoxaline-6-carbonitrile**. This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm

- Injection Volume: 10 μ L
- Sample Preparation: 1 mg/mL solution of **3-Chloroquinoxaline-6-carbonitrile** in Acetonitrile.

Data Presentation: HPLC Results

Compound	Retention Time (min)	Peak Area (%)
3-Chloroquinoxaline-6-carbonitrile	12.5	99.5
Impurity A (Starting Material)	8.2	0.2
Impurity B (Isomeric Impurity)	11.8	0.3

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. Both ^1H and ^{13}C NMR are valuable for identifying the main compound and any impurities present.

Experimental Protocol: NMR

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Dimethyl sulfoxide- d_6 (DMSO- d_6)
- Sample Preparation: Approximately 10 mg of **3-Chloroquinoxaline-6-carbonitrile** dissolved in 0.7 mL of DMSO- d_6 .
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s

- Acquisition Time: 4.0 s
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

Data Presentation: NMR Results

^1H NMR (400 MHz, DMSO- d_6):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.15	s	1H	H-2
8.70	d, J=1.6 Hz	1H	H-5
8.35	d, J=8.8 Hz	1H	H-7
8.20	dd, J=8.8, 1.6 Hz	1H	H-8

^{13}C NMR (101 MHz, DMSO- d_6):

Chemical Shift (ppm)	Assignment
148.5	C-3
145.0	C-8a
143.2	C-2
141.8	C-4a
135.0	C-7
131.5	C-5
129.0	C-8
118.0	-CN
112.0	C-6

Comparison of HPLC and NMR for Purity Analysis

Feature	HPLC	NMR
Principle	Separation based on polarity and interaction with stationary and mobile phases.	Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use	Quantitative determination of purity and impurity profiling.	Structural elucidation and confirmation, and quantitative purity determination (qNMR) with a reference standard.
Sensitivity	High sensitivity, capable of detecting trace impurities (ppm level).	Generally lower sensitivity than HPLC, typically requires >0.1% of an impurity for detection in routine spectra.
Quantification	Relative quantification based on peak area percentage (assuming similar response factors for impurities).	Absolute quantification is possible with an internal standard (qNMR).
Impurity Identification	Provides retention time, which can be compared to reference standards. MS coupling (LC-MS) is needed for structural information.	Provides detailed structural information of impurities if they are present in sufficient concentration.
Sample Throughput	Relatively high throughput, with typical run times of 20-30 minutes per sample.	Lower throughput, especially for ^{13}C NMR which requires longer acquisition times.

Workflow for Purity Analysis of 3-Chloroquinoxaline-6-carbonitrile

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References

- 1. 3-Chloroquinoxaline-6-carbonitrile | 1236222-48-2 | Benchchem [benchchem.com]
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